6-methoxy-2,3-dimethyl-1H-indole
Overview
Description
“6-methoxy-2,3-dimethyl-1H-indole” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The molecular formula of “6-methoxy-2,3-dimethyl-1H-indole” is C9H9NO .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest due to their diverse biological activities . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis
The molecular structure of “6-methoxy-2,3-dimethyl-1H-indole” can be represented by the InChI string: InChI=1S/C9H9NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions. For instance, they have been used as reactants for demethylation reactions using ionic liquids under microwave irradiation . They have also been used in the preparation of pyrazinoindoledione via Ugi reaction and microwave-assisted cyclization .Scientific Research Applications
Alzheimer's Disease Treatment
A study explored the potential of a derivative of 6-methoxy-2,3-dimethyl-1H-indole, specifically SUVN-502, as a treatment for cognitive disorders like Alzheimer's disease. This compound showed high affinity and selectivity for the human 5-HT6 receptor, important in memory and cognitive processes. Preclinical efficacy in combination with other drugs suggests its promise for Alzheimer's treatment (Nirogi et al., 2017).
Antioxidant and Cytotoxicity Properties
6-methoxytetrahydro-β-carbolines, derivatives of 6-methoxy-2,3-dimethyl-1H-indole, were found to have moderate antioxidant properties. These compounds showed less cytotoxicity on non-tumorous cell lines, indicating their potential as safer antioxidants in food or pharmaceutical products (Goh et al., 2015).
Anti-Epileptic Properties
New indole derivatives, including variations of 6-methoxy-2,3-dimethyl-1H-indole, demonstrated promising antiepileptic activity in animal models. These compounds were effective in restoring decreased levels of brain monoamines, which could reduce susceptibility to seizures (Swathi & Sarangapani, 2017).
Protective Effects Against Radical-Induced Oxidation
Indole derivatives, including 5-methoxy-2,3-dimethylindole, were effective in protecting human erythrocytes and DNA against oxidation induced by radicals. This highlights their potential as antioxidants in medical applications (Zhao & Liu, 2009).
Antimicrobial Agents
Some newly synthesized indole derivatives, related to 6-methoxy-2,3-dimethyl-1H-indole, showed potential as antimicrobial agents. These compounds could be promising in the development of new antimicrobial drugs (Kalshetty, Gani, & Kalashetti, 2012).
Synthesis of Pyrrolo[2,3-f]quinolines
6-methoxy-2,3-dimethyl-1H-indole derivatives have been used in the synthesis of pyrrolo[2,3-f]quinolines, indicating their usefulness in organic chemistry and potential pharmaceutical applications (Yamashkin et al., 2006).
Safety And Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions in the study of “6-methoxy-2,3-dimethyl-1H-indole” and other indole derivatives may include the development of new synthesis methods and further exploration of their biological activities.
properties
IUPAC Name |
6-methoxy-2,3-dimethyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-8(2)12-11-6-9(13-3)4-5-10(7)11/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDHRCLBBYWTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295749 | |
Record name | 6-methoxy-2,3-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,3-dimethyl-1H-indole | |
CAS RN |
58176-56-0 | |
Record name | NSC105314 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105314 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methoxy-2,3-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIMETHYL-6-METHOXYINDOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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